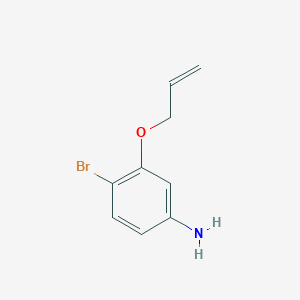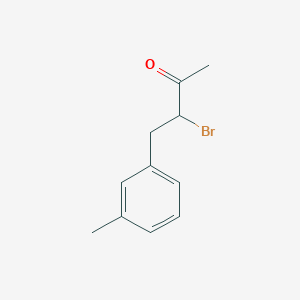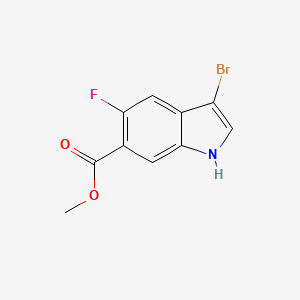
Melamine, formaldehyde, p-toluenesulfonamide resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melamine, formaldehyde, p-toluenesulfonamide resin is a thermosetting polymer formed by the reaction of melamine, formaldehyde, and p-toluenesulfonamide. This compound is known for its excellent thermal stability, chemical resistance, and mechanical strength, making it suitable for various industrial applications, including coatings, adhesives, and laminates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melamine, formaldehyde, p-toluenesulfonamide resin involves a multi-step process:
Condensation Reaction: Melamine reacts with formaldehyde under alkaline conditions to form methylolmelamine.
Addition of p-Toluenesulfonamide:
p-Toluenesulfonamide is then added to the reaction mixture. The reaction is carried out under acidic conditions to facilitate the formation of the resin .Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Condensation: The primary reaction involves the condensation of melamine and formaldehyde to form methylolmelamine.
Cross-linking: The addition of p-toluenesulfonamide leads to cross-linking, resulting in a thermosetting resin.
Common Reagents and Conditions
Reagents: Melamine, formaldehyde, p-toluenesulfonamide, alkaline and acidic catalysts.
Conditions: Temperature range of 60-150°C, pH control (alkaline for initial condensation, acidic for cross-linking).
Major Products
The major product is a thermosetting resin with high thermal stability and chemical resistance .
Scientific Research Applications
Chemistry
Melamine, formaldehyde, p-toluenesulfonamide resin is used in the development of advanced materials, including coatings, adhesives, and laminates. Its excellent thermal and chemical properties make it suitable for high-performance applications .
Biology and Medicine
In the field of biology and medicine, this resin is used in the fabrication of biomedical devices and as a component in drug delivery systems due to its biocompatibility and stability .
Industry
The resin is widely used in the automotive, aerospace, and construction industries for its durability and resistance to harsh environmental conditions .
Mechanism of Action
The mechanism of action of melamine, formaldehyde, p-toluenesulfonamide resin involves the formation of a cross-linked polymer network. The melamine reacts with formaldehyde to form methylol groups, which then react with p-toluenesulfonamide to create a highly stable and rigid structure. This cross-linked network provides the resin with its characteristic thermal stability and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Urea-formaldehyde resin: Similar in structure but less thermally stable and chemically resistant.
Phenol-formaldehyde resin: Known for its high mechanical strength but lacks the chemical resistance of melamine, formaldehyde, p-toluenesulfonamide resin.
Epoxy resin: Offers excellent mechanical properties but is more expensive and less chemically resistant.
Uniqueness
This compound stands out due to its unique combination of thermal stability, chemical resistance, and mechanical strength, making it suitable for a wide range of high-performance applications .
Properties
CAS No. |
97808-67-8 |
|---|---|
Molecular Formula |
C11H17N7O3S |
Molecular Weight |
327.37 g/mol |
IUPAC Name |
formaldehyde;4-methylbenzenesulfonamide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2 |
InChI Key |
MDIVCFDNUUVLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N |
Related CAS |
25067-00-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)





![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)





![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)
